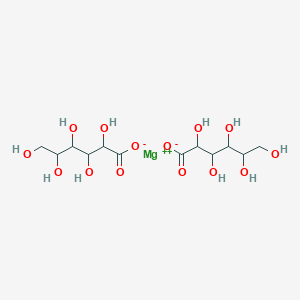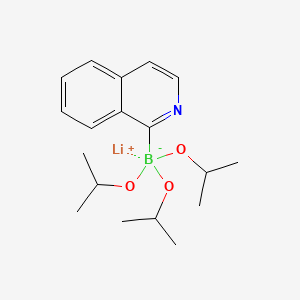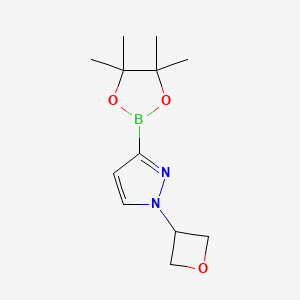
Magnesium(2+) digluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium(2+) digluconate, also known as magnesium gluconate, is a magnesium salt of gluconic acid. It has the chemical formula MgC₁₂H₂₂O₁₄ and is commonly used as a mineral supplement due to its high bioavailability. Magnesium is an essential mineral involved in numerous physiological processes, including muscle and nerve function, blood glucose control, and bone health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium(2+) digluconate can be synthesized through the reaction of gluconic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an aqueous solution, where gluconic acid reacts with magnesium hydroxide or magnesium carbonate to form this compound and water or carbon dioxide as by-products .
Industrial Production Methods
Industrial production of this compound involves the use of glucono-delta-lactone, which is hydrolyzed to gluconic acid in an aqueous solution. The gluconic acid then reacts with magnesium oxide or magnesium carbonate under controlled conditions to produce this compound. The product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Magnesium(2+) digluconate primarily undergoes complexation reactions due to the presence of the gluconate ligand. It can also participate in substitution reactions where the gluconate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other chelating agents. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid can produce magnesium chloride and gluconic acid .
Scientific Research Applications
Magnesium(2+) digluconate has a wide range of scientific research applications:
Mechanism of Action
Magnesium(2+) digluconate exerts its effects by providing bioavailable magnesium ions, which are essential for various physiological functions. Magnesium acts as a cofactor for numerous enzymes involved in protein synthesis, carbohydrate metabolism, and nucleic acid synthesis. It also plays a crucial role in maintaining cellular ion balance and regulating muscle and nerve function .
Comparison with Similar Compounds
Similar Compounds
Magnesium sulfate: Commonly used as a laxative and in the treatment of eclampsia.
Magnesium chloride: Used in industrial applications and as a supplement.
Magnesium oxide: Used as an antacid and laxative.
Uniqueness
Magnesium(2+) digluconate is unique due to its high bioavailability and minimal gastrointestinal side effects compared to other magnesium salts. This makes it a preferred choice for dietary supplementation and medical applications .
Properties
IUPAC Name |
magnesium;2,3,4,5,6-pentahydroxyhexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUVIUYTHWPELF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22MgO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)

amine) chloride](/img/structure/B12505131.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)

![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)



![1-(2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505162.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505180.png)

